molecular formula C26H24N4O2 B2673725 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one CAS No. 1115420-75-1

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one

Cat. No.: B2673725
CAS No.: 1115420-75-1
M. Wt: 424.504
InChI Key: DSRXNXPGAJTODC-UHFFFAOYSA-N
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Description

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one (CAS 1115420-75-1) is a chemical compound with the molecular formula C26H24N4O2 and a molecular weight of 424.49 g/mol . This high-purity compound is intended for research use only and is not for diagnostic or therapeutic applications. The structure of this compound incorporates a 1,2-dihydroquinazolin-2-one scaffold linked to a phenylpiperazine moiety via a keto-ethyl spacer. The 1,2-dihydroquinazolin-2-one core is a privileged structure in medicinal chemistry, with derivatives being investigated for a range of biological activities. For instance, structurally related quinazolin-4-one analogues have been explored as potential COX-2 inhibitors , while other piperazine-containing molecules have demonstrated anticonvulsant properties in preclinical models . This makes the compound a valuable chemical tool for probing biological systems and structure-activity relationships (SAR). Researchers can utilize this compound in various applications, including as a building block in organic synthesis, a reference standard in analytical chemistry, or a lead compound in drug discovery programs for neurological and inflammatory conditions. Its defined structure and purity make it suitable for in vitro assays to help elucidate novel mechanisms of action and advance scientific discovery.

Properties

IUPAC Name

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c31-24(29-17-15-28(16-18-29)21-11-5-2-6-12-21)19-30-23-14-8-7-13-22(23)25(27-26(30)32)20-9-3-1-4-10-20/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRXNXPGAJTODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions. This step often involves the reaction of a halogenated quinazolinone intermediate with phenylpiperazine in the presence of a base such as potassium carbonate.

    Final Coupling and Oxidation: The final step involves coupling the intermediate with an appropriate aldehyde or ketone, followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological properties.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study by Kumar et al. synthesized various analogs and evaluated their efficacy using standard seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Key findings from this research include:

Active Compounds Efficacy Neurotoxicity Assessment
High activity in the 6-Hz psychomotor seizure testSeveral compounds showed promising anticonvulsant effectsFavorable safety profile indicated by rotarod test results

These findings suggest that the compound could be developed into a therapeutic agent for epilepsy and related disorders.

Other Biological Activities

Beyond anticonvulsant effects, preliminary studies indicate that this compound may have potential applications in other areas:

  • Antidepressant Activity : Some derivatives have shown promise as antidepressants, potentially influencing serotonin and norepinephrine pathways.
  • Anti-inflammatory Effects : Research suggests that certain analogs may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies

Several studies have explored the broader implications of this compound:

Study 1: Anticonvulsant Efficacy

Kumar et al. (2023) synthesized a series of derivatives and tested them in animal models. The results indicated that specific modifications to the piperazine ring enhanced anticonvulsant activity without increasing neurotoxicity.

Study 2: Antidepressant Potential

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of new derivatives which were tested for their antidepressant effects using established behavioral models. Results showed a significant reduction in depressive-like symptoms, warranting further investigation into their mechanism of action.

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to anticonvulsant effects, making it a candidate for the treatment of epilepsy .

Comparison with Similar Compounds

Structural and Pharmacological Comparison

Core Structure and Substituent Analysis

The target compound’s 1,2-dihydroquinazolin-2-one core distinguishes it from related analogs (Table 1). For example:

  • 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones (Alagarsamy et al., 2005): These derivatives replace the 1,2-dihydroquinazolin-2-one core with a triazoloquinazolinone system. The triazole fusion enhances H₁-antihistaminic activity due to increased planarity and receptor binding .
  • Pyrido[1,2-a]pyrimidin-4-one derivatives (–4): These compounds feature a pyridopyrimidinone core with thiazolidinone or furylmethyl substituents. The sulfur-containing thioxothiazolidinone group may improve metabolic stability but increases molecular weight (e.g., 506 g/mol for ’s compound) .

Piperazine Substitutions

The target compound’s 4-phenylpiperazine group contrasts with 4-ethylpiperazine in –4. Phenylpiperazines are associated with serotonin receptor modulation, whereas ethylpiperazines may enhance solubility but reduce CNS penetration .

Pharmacological Implications

  • H₁-antihistaminic activity: Alagarsamy’s triazoloquinazolinones (molecular weight ~264 g/mol) show potent activity, suggesting smaller analogs may favor peripheral targets .

Data Table of Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity References
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one 1,2-dihydroquinazolin-2-one 4-phenyl, 2-oxoethyl-4-phenylpiperazine 424.49 Not reported
1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one Triazoloquinazolinone Variable 1-substituents ~264–300 H₁-antihistaminic
2-(4-Ethylpiperazinyl)-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one Thioxothiazolidinone, ethylpiperazine 506.00 Not reported
2-(4-Ethylpiperazinyl)-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one Furylmethyl-thiazolidinone, ethylpiperazine 454.00 Not reported
2-[3-(2-furanylmethyl)-4-methoxyphenyl]-1,2-dihydroquinazolin-4-one () 1,2-dihydroquinazolin-4-one Methoxyphenyl, furanylmethyl ~350–400 Not reported

Biological Activity

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one is a compound of interest due to its potential pharmacological applications, particularly in the field of anticonvulsant activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on various research studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of the quinazoline core followed by functionalization with piperazine derivatives. The compound's structure is characterized by a dihydroquinazolinone ring system that is crucial for its biological activity.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study synthesizing various piperazine derivatives showed that many compounds, including those structurally related to this compound, were evaluated for their efficacy using animal models.

Key Findings:

  • Anticonvulsant Screening : Initial tests employed maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. Many derivatives showed protective effects against seizures, indicating potential as anticonvulsants .
  • Mechanism of Action : The anticonvulsant activity was primarily attributed to the modulation of sodium channels in neuronal tissues. Compounds demonstrated varying degrees of binding affinity to these channels, influencing their efficacy .
  • Toxicity Assessment : Neurotoxicity was evaluated using the rotarod test, which indicated that while many compounds were effective against seizures, they also exhibited varying levels of toxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in the piperazine moiety significantly affected the biological activity. For instance:

  • Lipophilicity : More lipophilic compounds tended to have delayed onset but prolonged effects in seizure protection .
  • Fluorination : The incorporation of fluorine atoms into the structure enhanced metabolic stability and biological activity, likely due to increased lipophilicity and improved central nervous system (CNS) penetration .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that this compound exhibits superior anticonvulsant properties compared to other analogs. The following table summarizes key findings from various studies:

CompoundAnticonvulsant ActivityToxicity LevelBinding Affinity
1-[2-Oxo...HighModerateHigh
Pyrrolidine DerivativeModerateLowModerate
Other Piperazine AnalogsVariableHighLow

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Animal Models : In a controlled study involving mice, administration of 100 mg/kg doses resulted in significant seizure protection in both MES and scPTZ models. The effects were noted at different time intervals post-administration, indicating a need for optimized dosing strategies .
  • Pharmacokinetic Studies : Research utilizing computational models suggested favorable pharmacokinetic profiles for certain derivatives, indicating potential for further development into therapeutic agents .

Q & A

Q. What are the established synthetic routes for preparing 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one?

  • Methodological Answer: A multi-step synthesis approach is recommended, involving: (i) Condensation of 2-chloro-1-(4-hydroxyphenyl)ethanone with a piperazine derivative under reflux conditions in ethanol, using potassium carbonate as a base. (ii) Purification via silica gel column chromatography with ethyl acetate/petroleum ether (1:1) to isolate intermediates. (iii) Final coupling of the quinazolinone core with the piperazine-ethyl moiety, followed by acid treatment (e.g., trifluoroacetic acid, TFA) to stabilize the product .

Q. How can impurities in the synthesized compound be detected and quantified?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with reference standards (e.g., Imp. B, Imp. C) listed in pharmacopeial guidelines. For example, impurity profiling may involve spiking experiments with structurally related analogs like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one to validate detection limits .

Q. What analytical techniques are critical for confirming the molecular structure?

  • Methodological Answer: Combine X-ray crystallography for absolute stereochemical confirmation (e.g., refinement of H-atom positions using a riding model) with NMR and mass spectrometry. For crystallographic analysis, refine data with software that accounts for anisotropic displacement parameters and hydrogen bonding interactions, as demonstrated for related piperazinium trifluoroacetate derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodological Answer: Systematically modify substituents on the phenylpiperazine and quinazolinone moieties. For example: (i) Replace the phenyl group with chlorophenyl or fluorophenyl analogs to assess electronic effects on receptor binding. (ii) Introduce bulky substituents (e.g., isopropyl) on the triazole ring to evaluate steric hindrance, as seen in structurally related benzothiazol-3-one derivatives . (iii) Use molecular docking studies to prioritize synthetic targets based on predicted interactions with biological targets (e.g., phosphodiesterases) .

Q. What strategies address poor solubility of the compound in aqueous media?

  • Methodological Answer: (i) Employ co-solvents like dichloromethane (DCM) or ethyl acetate during synthesis to improve intermediate solubility. (ii) Explore salt formation (e.g., dihydrochloride salts) using HCl gas in anhydrous conditions, as validated for analogs such as 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride . (iii) Conduct particle size reduction via nano-milling or use surfactants like polysorbate-80 for in vitro assays .

Q. How does stereochemistry impact the compound’s biological activity?

  • Methodological Answer: Synthesize and isolate enantiomers using chiral column chromatography (e.g., Chiralpak® AD-H) and compare their activity in receptor-binding assays. For example, the (2RS,4SR) diastereomer of a related 1,3-dioxolane-piperazine derivative showed altered potency due to conformational differences in the piperazine ring .

Q. What experimental approaches resolve contradictions in reported biological data for this compound class?

  • Methodological Answer: (i) Validate assay conditions by replicating studies under standardized protocols (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition assays). (ii) Cross-reference purity data (e.g., HPLC chromatograms, residual solvent levels) to rule out batch-to-batch variability. (iii) Use isothermal titration calorimetry (ITC) to confirm direct binding interactions, minimizing false positives from off-target effects .

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